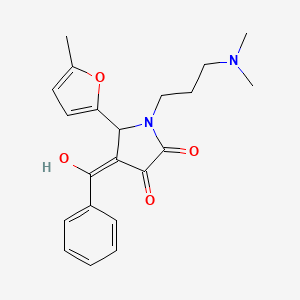
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
One-Pot Synthesis and Multicomponent Reactions
A study detailed an effective route to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones. These compounds exhibit dynamic NMR behavior due to restricted rotation around the CN bond, showing their potential in probing molecular dynamics and interactions in solution. The highly functionalized nature of these compounds suggests their utility in synthetic organic chemistry and materials science, particularly for creating novel molecular structures with specific physical or chemical properties (Alizadeh, Rezvanian, & Zhu, 2007).
Histone Deacetylase Inhibitors
Another research avenue explored the design and synthesis of aroyl-pyrrole-hydroxy-amides as a new class of synthetic histone deacetylase (HDAC) inhibitors. By employing docking studies, compounds were synthesized and tested for their potency against HDAC1 and maize HD2 enzymes, showing significant inhibitory activities. This underscores the compound's potential applications in medicinal chemistry, particularly in the design of new therapeutics for cancer and other diseases related to histone acetylation (Ragno, Mai, et al., 2004).
Nucleophilic Catalysis
The catalytic potential of 4-(dialkylamino)pyridines, including for esterification of alcohols by acid anhydrides, highlights the role of similar structures in facilitating synthetically useful transformations. This research underscores the importance of such compounds in developing new catalytic processes, potentially leading to more efficient and selective synthetic methodologies (Spivey & Arseniyadis, 2004).
Preparation of Polyfunctional Heterocyclic Systems
The versatility of similar compounds for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles, suggests their use in creating diverse molecular architectures. This could be particularly valuable in the development of new materials, pharmaceuticals, and agrochemicals (Pizzioli, Ornik, et al., 1998).
Electrochemical and Non-linear Optical Properties
Studies on pyrrole-containing chalcones, including characterization and theoretical analysis, have shown that compounds with similar structural features may serve as candidates for non-linear optical materials due to their hyperpolarizability. This opens up applications in the development of optical and electronic materials with tailored properties for technology and communication sectors (Singh, Rawat, & Sahu, 2014).
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-10-11-16(27-14)18-17(19(24)15-8-5-4-6-9-15)20(25)21(26)23(18)13-7-12-22(2)3/h4-6,8-11,18,24H,7,12-13H2,1-3H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRNKTNOZLYXEO-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)
![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)
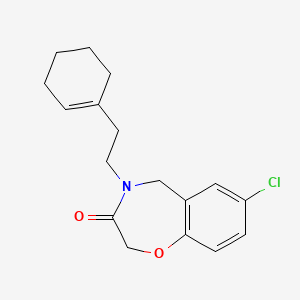
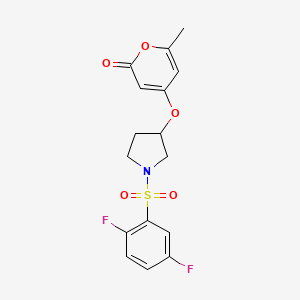
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)
![2-((4-[(2-Hydroxybenzyl)amino]phenyl)sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2646030.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

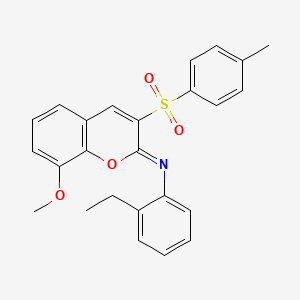

![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
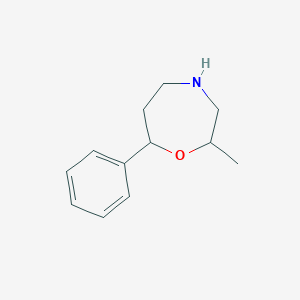
![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)